molecular formula C7H5F3N2O2 B051375 2-Nitro-5-(trifluoromethyl)aniline CAS No. 402-14-2

2-Nitro-5-(trifluoromethyl)aniline

Cat. No. B051375
CAS RN: 402-14-2
M. Wt: 206.12 g/mol
InChI Key: AUTLVHYEAAAKNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds demonstrates the complexity and variety of methods available for producing nitroaniline derivatives. One study detailed the preparation of a monosubstituted benzene-1,2-diamine building block from commercially available amines and nitrobenzenes, highlighting the versatility of nitroaniline compounds in synthetic chemistry (Ciber et al., 2023). Another example is the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, showcasing the compound's relevance in pharmaceutical contexts (Yang Shijing, 2013).

Molecular Structure Analysis

Spectroscopic methods, including FT-IR, UV-Vis, and Raman spectroscopy, alongside theoretical calculations (HF and DFT), have been utilized to characterize the molecular structure of nitroaniline derivatives. These studies provide insights into the electronic properties and molecular geometry, essential for understanding the compound's reactivity and properties (Ümit Ceylan et al., 2016).

Chemical Reactions and Properties

Nitroaniline derivatives participate in various chemical reactions, demonstrating a wide range of applications. For instance, reactions of substituted nitroanilines have been explored for their potential in synthesizing electron transport materials, highlighting the compounds' utility in materials science (M. Matsui et al., 1993).

Scientific Research Applications

  • Synthesis of Other Chemicals :

    • The study by Pastýříková et al. (2012) discusses the direct amination of Nitro(pentafluorosulfanyl)benzenes to yield compounds like 2-nitro-5-(pentafluorosulfanyl)aniline. These compounds serve as precursors for the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).
    • Yang Shijing (2013) synthesized 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013).
  • Catalytic Applications :

    • Jagadeesh et al. (2015) describe the use of cobalt oxide-based nano-materials for the transfer hydrogenation of nitroarenes to anilines, which is significant for the synthesis of chemicals like dyes, pigments, pharmaceuticals, and agrochemicals (Jagadeesh et al., 2015).
  • Crystal and Molecular Structure Studies :

    • Butcher et al. (1992) investigated the crystal and molecular structures of substituted paranitroanilines, including variants like 3-trifluoromethyl-2,4,6-trinitroaniline (Butcher et al., 1992).
  • Detection and Quantification in Biological Materials :

    • Shormanov et al. (2016) focused on the detection of 4-nitro-3-(trifluoromethyl)-aniline in biological material, demonstrating the use of techniques like TLC, GC-MS, and electron spectrophotometry for its identification (Shormanov et al., 2016).
  • Vibrational Spectroscopic Investigation :

    • Saravanan et al. (2014) conducted a vibrational spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, exploring its electronic properties using ab initio and DFT methods (Saravanan et al., 2014).
  • Environmental Applications :

    • Mantha et al. (2001) used zerovalent iron (Fe0) for the reduction of nitrobenzene to aniline in synthetic wastewater, highlighting an approach for environmental pollution control (Mantha et al., 2001).

Safety And Hazards

2-Nitro-5-(trifluoromethyl)aniline may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

2-nitro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-6(12(13)14)5(11)3-4/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTLVHYEAAAKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278848
Record name 2-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(trifluoromethyl)aniline

CAS RN

402-14-2
Record name 402-14-2
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Record name 2-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-nitrobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Navarrete-Vázquez… - European journal of …, 2006 - Elsevier
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives with various 5- and 6-position bioisosteric substituents (–Cl, –F, –CF 3 , –CN), namely 1–7, were prepared using a short …
Number of citations: 120 www.sciencedirect.com
G Navarrete-Vázquez, S Hidalgo-Figueroa… - Bioorganic & medicinal …, 2010 - Elsevier
A series of 1H-benzo[d]imidazole analogues of Pimobendan, substituted at position 5 with either –CF 3 or –NO 2 , were synthesized using a short synthetic route. All the nitro derivatives …
Number of citations: 70 www.sciencedirect.com
Y NAKASHIMA, Y KAWASHIMA, M SATO… - Chemical and …, 1985 - jstage.jst.go.jp
… 5-(2-Nitro-5-trifluoromethylphenyl)-2-furancarboxylic Acid (VI-1)—A~A mixture of 2—nitro-5-trifluoromethylaniline (60g) and conc.HC.1 (300 ml) was heated at 60C, then cooled in an ice …
Number of citations: 9 www.jstage.jst.go.jp
D Sindhuja, M Gopiraman, P Vasanthakumar… - Journal of …, 2021 - Elsevier
Synthesis of a series of half-sandwich Ru(II) complexes (1-5) containing acylthiourea ligand is reported herein. All the Ru(II) complexes were well characterized by analytical and …
Number of citations: 9 www.sciencedirect.com
G Tran, D Confair, KD Hesp, V Mascitti… - The Journal of organic …, 2017 - ACS Publications
Herein, we report a Rh(I)/bisphosphine/K 3 PO 4 catalytic system allowing for the first time the selective branched C–H alkylation of benzimidazoles with Michael acceptors. Branched …
Number of citations: 28 pubs.acs.org
TJ Broxton, MJ McLeish - The Journal of Organic Chemistry, 1982 - ACS Publications
Rate constants for thedecomposition of (Z)-syn ethers derived from some 4-or 5-substituted 2-nitro-benzenediazonium salts have been measured in both basic methanol and basic …
Number of citations: 6 pubs.acs.org
M Baumann, IR Baxendale, CH Hornung, SV Ley… - Molecules, 2014 - mdpi.com
Robust chemical routes towards valuable bioactive entities such as riboflavines, quinoxalinones and benzodiazepines are described. These make use of modern flow hydrogenation …
Number of citations: 27 www.mdpi.com

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